molecular formula C13H19N3O4 B13882263 propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate

propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate

Katalognummer: B13882263
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: SURHPDGQJFCSKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a nitroaniline group and a carbamate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate typically involves the reaction of propan-2-yl carbamate with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The carbamate group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The nitroaniline group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate linkage can also play a role in the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propan-2-yl N,N-bis(hydroxymethyl)carbamate: Another carbamate compound with different functional groups.

    N-(prop-2-en-1-yl)-2-(propan-2-yl)aniline: Contains a similar aniline group but with different substituents.

Uniqueness

Propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate is unique due to the presence of both a nitroaniline group and a carbamate linkage, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C13H19N3O4

Molekulargewicht

281.31 g/mol

IUPAC-Name

propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-9(2)20-13(17)15-10(3)8-14-11-6-4-5-7-12(11)16(18)19/h4-7,9-10,14H,8H2,1-3H3,(H,15,17)

InChI-Schlüssel

SURHPDGQJFCSKM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)NC(C)CNC1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.